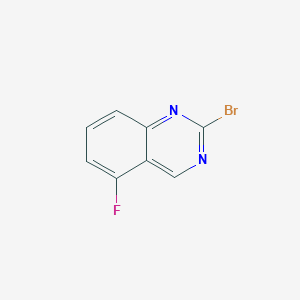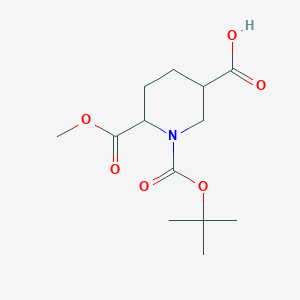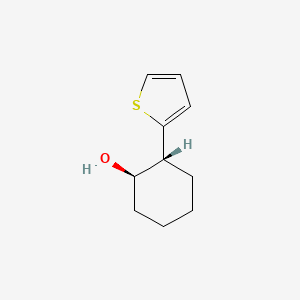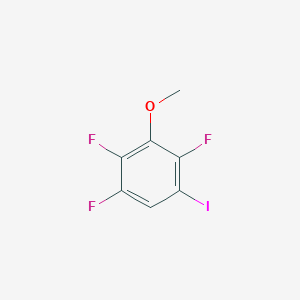
(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is a chemical compound with the molecular formula C13H19NO It is characterized by the presence of a tetrahydropyran ring and a tolyl group attached to a methanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine typically involves the reaction of tetrahydropyran derivatives with m-tolylmethanamine under controlled conditions. One common method involves the use of a catalytic hydrogenation process, where the starting materials are subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Tetrahydro-2H-pyran-4-yl)(p-tolyl)methanamine
- (Tetrahydro-2H-pyran-4-yl)(o-tolyl)methanamine
- (Tetrahydro-2H-pyran-4-yl)(phenyl)methanamine
Uniqueness
(Tetrahydro-2H-pyran-4-yl)(m-tolyl)methanamine is unique due to the specific positioning of the tolyl group on the methanamine moiety. This structural feature may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(3-methylphenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C13H19NO/c1-10-3-2-4-12(9-10)13(14)11-5-7-15-8-6-11/h2-4,9,11,13H,5-8,14H2,1H3 |
Clé InChI |
OKQSDCXJZBMJEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(C2CCOCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)








![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)
![(1R,2S)-2-(Dibenzylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12960317.png)

